![molecular formula C16H17N3O3S2 B2408578 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide CAS No. 1022732-73-5](/img/structure/B2408578.png)
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide
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Description
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide, also known as 2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenylhydrazinecarbothioamide, is a novel synthetic compound. It is an important intermediate in the synthesis of a variety of drugs and pharmaceuticals. This compound is also used as a research tool in scientific studies of various biochemical and physiological processes. In
Scientific Research Applications
Antimicrobial Activity
This compound has been found to have potent antimicrobial activity. It was identified as a strong antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii . This makes it a potential candidate for the development of new antimicrobial agents .
Anti-inflammatory Activity
The compound has shown significant anti-inflammatory activity. It has been found to exhibit good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib . This suggests its potential use in the treatment of inflammation-related conditions .
COX Inhibitory Activity
The compound has been evaluated for its COX inhibitory activity. It has shown selective inhibition to COX-2 isozyme . This property can be beneficial in the management of conditions where COX-2 inhibition is desired .
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives . These derivatives have been evaluated for their antimicrobial and anti-inflammatory activities .
Use in Ligand-Metal Complexes
The compound has been used in the synthesis of mixed ligand-metal complexes. These complexes have demonstrated better antimicrobial activities against gram-negative bacteria E. coli, Pseudomonas luteola, Klebsiella sp., and Salmonella sp. than their free ligand counterparts .
Potential Use in Drug Development
Given its antimicrobial, anti-inflammatory, and COX inhibitory activities, the compound has potential applications in drug development. It could be used in the development of drugs with dual antimicrobial/anti-inflammatory action , or drugs with selective COX-2 inhibitory activity .
properties
IUPAC Name |
1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-12-7-9-14(10-8-12)24(21,22)11-15(20)18-19-16(23)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLLDFADFBYNNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-methylphenyl)sulfonyl]acetyl}-N-phenyl-1-hydrazinecarbothioamide |
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